2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid
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Overview
Description
2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid is a chemical compound with the molecular formula C7H10N2O3. It is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets . These targets can include enzymes, receptors, and other proteins involved in critical biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . This can result in a range of biological effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is a key factor in its efficacy as a drug .
Result of Action
It is known that imidazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid typically involves the reaction of 1-methyl-1H-imidazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound shares a similar structure but contains a nitro group, which imparts different chemical and biological properties.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another related compound with an indole ring instead of an imidazole ring.
Uniqueness
2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. The presence of the methoxy group and the acetic acid moiety provides distinct chemical properties that differentiate it from other imidazole derivatives .
Properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-12-5-7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBUONCRPWWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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